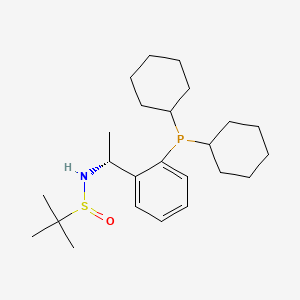
(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphanyl group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Introduction of the chiral center: The chiral center is introduced via asymmetric hydrogenation or other enantioselective methods.
Sulfinamide formation: The final step involves the reaction of the intermediate with a sulfinylating agent under controlled conditions to form the sulfinamide group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is widely used in scientific research due to its role as a chiral ligand in asymmetric synthesis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds.
Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Plays a role in the development of chiral drugs and pharmaceuticals.
Industry: Used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves coordination to a metal center, forming a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal catalysts, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound .
®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: A similar compound with diphenylphosphanyl instead of dicyclohexylphosphanyl.
Uniqueness
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its high enantioselectivity and stability under various reaction conditions. Its dicyclohexylphosphanyl group provides steric hindrance that enhances selectivity in catalytic processes .
Properties
Molecular Formula |
C24H40NOPS |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3/t19-,28?/m1/s1 |
InChI Key |
XYSPJOWKDNSCGF-OJQMSQGESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















